molecular formula C16H10FN5OS B244561 3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B244561
M. Wt: 339.3 g/mol
InChI Key: UUSHBJCMYIUSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it is believed to act by binding to specific targets in cells and altering their function.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has a variety of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is its unique structure, which may allow for the development of novel drugs with improved efficacy and specificity. However, limitations include the need for further research to fully understand its mechanism of action and potential toxicity.

Future Directions

There are several potential future directions for research on 3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. These include:
1. Further studies to elucidate its mechanism of action and identify specific targets.
2. Development of derivatives with improved efficacy and specificity.
3. Investigation of its potential use in combination with other drugs to enhance their effectiveness.
4. Exploration of its potential use in the treatment of various diseases, including cancer and inflammation.
In conclusion, 3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound with potential applications in scientific research, particularly in the field of drug discovery and development. Further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of 3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps. The starting materials include 4-amino-2-fluorobenzoic acid, thionyl chloride, triethylamine, and 1,2,4-triazole-3-thiol. The reaction proceeds through a series of intermediate steps to yield the final product.

Scientific Research Applications

3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has potential applications in scientific research, particularly in the field of drug discovery and development. This compound has been shown to have activity against a variety of targets, including kinases and G protein-coupled receptors.

properties

Molecular Formula

C16H10FN5OS

Molecular Weight

339.3 g/mol

IUPAC Name

3-fluoro-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C16H10FN5OS/c17-12-3-1-2-11(8-12)14(23)19-13-6-4-10(5-7-13)15-21-22-9-18-20-16(22)24-15/h1-9H,(H,19,23)

InChI Key

UUSHBJCMYIUSAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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